molecular formula C14H24O2 B149052 Geranyl isobutyrate CAS No. 2345-26-8

Geranyl isobutyrate

Cat. No. B149052
CAS RN: 2345-26-8
M. Wt: 224.34 g/mol
InChI Key: OGJYXQFXLSCKTP-UKTHLTGXSA-N
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Description

Synthesis of Geranyl Isobutyrate

Geranyl isobutyrate is a compound that can be synthesized through various chemical pathways. One such pathway involves the synthesis of geranyl diphosphate, which is a key precursor in monoterpene biosynthesis. Geranyl diphosphate synthase catalyzes the condensation of dimethylallyl diphosphate and isopentenyl diphosphate to form geranyl diphosphate. This enzyme was characterized as a heterodimer, requiring two subunits for catalytic activity, as demonstrated in a study where the enzyme was purified from spearmint oil glands and expressed in a recombinant system .

Molecular Structure Analysis

The molecular structure of geranyl compounds, such as geranylgeranyl pyrophosphate, has been elucidated through crystallography. For instance, the crystal structure of human geranylgeranyl pyrophosphate synthase reveals a hexameric arrangement, which is distinct from the dimeric organization observed in other species such as fungi, bacteria, and plants. This hexameric structure is thought to be unique to mammalian and insect orthologs. The structure also showed geranylgeranyl pyrophosphate bound in a cavity distinct from the active site, suggesting a potential feedback inhibition mechanism .

Chemical Reactions Analysis

Geranylgeranyl pyrophosphate synthase (GGPPs) is involved in the synthesis of longer-chain isoprenoids, such as C20 geranylgeranyl pyrophosphate. The enzyme's structure and the mechanism of product chain length determination have been studied, revealing that certain amino acid residues play a crucial role in preventing further elongation of the final product. For example, in the yeast type-III GGPPs, the absence of large amino acid residues at specific positions allows for the synthesis of shorter-chain products. Mutations in these residues can alter the product chain length, demonstrating the enzyme's specificity and the importance of its structure in determining the outcome of the chemical reaction .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of geranyl isobutyrate, they do provide insights into the properties of related geranyl compounds. For example, the crystal structures of geranylgeranyl pyrophosphate synthases provide information on the enzyme's affinity for substrates and the potential for product inhibition, which can influence the synthesis and stability of geranyl isobutyrate. Additionally, the regioselective synthesis of deuteriated geranyl diphosphates from precursors like 6-methylhept-5-en-2-one and 3-methylbut-2-enoic acid indicates the chemical reactivity and specificity involved in the synthesis of geranyl compounds .

Scientific Research Applications

Methods of Application or Experimental Procedures

A headspace solid phase microextraction gas chromatography selected ion monitoring mass spectrometry (HS-SPME-GC-SIM-MS) based methodology is used for the quantification of 16 hop-derived esters, including Geranyl Isobutyrate, in beer .

Results or Outcomes

The method enabled reliable quantification of esters across a range of 1–200 μg/L, with calculated limits of quantification being well below 1 μg/L . Beers brewed with different qualities/quantities of hops and differing in freshness could be well differentiated by HS-SPME-GC-SIM-MS analysis of their ester profile .

2. Application in Flavor and Fragrance Industry

Summary of the Application

Geranyl Isobutyrate is used in the flavor and fragrance industry. It provides a warm, buttery, rosy note and is used in apple, lemon, pear, and pineapple flavors .

Methods of Application or Experimental Procedures

Geranyl Isobutyrate is typically added to the product during the manufacturing process to impart a specific flavor or fragrance .

Results or Outcomes

The addition of Geranyl Isobutyrate enhances the sensory experience of the product, contributing to a more appealing taste or scent .

3. Application in Perfumery

Summary of the Application

Geranyl Isobutyrate is used in the world of fragrance and perfumery, where it serves as a key ingredient in countless formulations. With its sweet, floral notes reminiscent of rose petals and citrus undertones evoking images of sun-ripened oranges, Geranyl Isobutyrate adds depth, complexity, and longevity to perfumes, colognes, and body care products .

Methods of Application or Experimental Procedures

Geranyl Isobutyrate is typically added to the product during the manufacturing process to impart a specific fragrance .

Results or Outcomes

The addition of Geranyl Isobutyrate enhances the sensory experience of the product, contributing to a more appealing scent .

4. Application in Food Flavoring

Summary of the Application

Beyond the realm of perfumery, Geranyl Isobutyrate finds applications in the culinary world as a flavoring agent, where it imparts its characteristic fruity and floral notes to a variety of food .

Methods of Application or Experimental Procedures

Geranyl Isobutyrate is typically added to the food product during the manufacturing process to impart a specific flavor .

Results or Outcomes

The addition of Geranyl Isobutyrate enhances the sensory experience of the food product, contributing to a more appealing taste .

5. Application in Organic Synthesis

Summary of the Application

Geranyl Isobutyrate, also known as 3,7-Dimethyl-2,6-octadien-1-yl 2-methylpropanoate, belongs to the class of esters, characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which in turn is bonded to an alkyl or aryl group . It is a versatile building block in organic synthesis .

Methods of Application or Experimental Procedures

The synthesis of Geranyl Isobutyrate can be achieved through various routes, each offering unique advantages in terms of yield, purity, and environmental impact . One commonly employed method involves the esterification reaction between Geraniol and Isobutyric Acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid . This process proceeds via the nucleophilic attack of the hydroxyl group (-OH) of Geraniol on the carbonyl group (C=O) of Isobutyric Acid, leading to the formation of Geranyl Isobutyrate and water as a byproduct .

Results or Outcomes

The synthesis of Geranyl Isobutyrate provides a versatile building block for further organic synthesis .

6. Application in Aroma Chemicals

Summary of the Application

Geranyl Isobutyrate is used as an aroma chemical. It has a sour, rosy, fruity, buttery aroma .

Methods of Application or Experimental Procedures

Geranyl Isobutyrate is typically added to the product during the manufacturing process to impart a specific aroma .

Results or Outcomes

The addition of Geranyl Isobutyrate enhances the sensory experience of the product, contributing to a more appealing aroma .

Safety And Hazards

Geranyl isobutyrate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for Geranyl isobutyrate research are not detailed in the search results, it’s worth noting that related compounds like Geranyl isovalerate have shown potential in areas such as cancer treatment .

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJYXQFXLSCKTP-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051889
Record name (2E)-3,7-dimethylocta-2,6-dien-1-yl 2-methylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a rose odour
Record name Geranyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/628/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in most organic solvents; insoluble in water
Record name Geranyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/628/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.885-0.893 (d20/4)
Record name Geranyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/628/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Geranyl isobutyrate

CAS RN

2345-26-8
Record name Geranyl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2345-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geranyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
Source EPA Chemicals under the TSCA
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Record name (2E)-3,7-dimethylocta-2,6-dien-1-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Geranyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GERANYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6D2F72907
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
471
Citations
A Forster, A Gahr, F Van Opstaele - Brew. Sci, 2014 - researchgate.net
… Especially in Cascade hops geranyl isobutyrate has been … from the hydrolysis of geranyl isobutyrate rather than from just … varieties only traces of geranyl isobutyrate, but significantly …
Number of citations: 39 www.researchgate.net
L Jirovetz, G Buchbauer, E Schmidt… - Journal of Essential …, 2007 - Taylor & Francis
… neryl butyrate, neryl isobutyrate and neryl isovalerate against Pseudomonas aeruginosa; neryl isobutyrate against Salmonella sp.; geranyl acetone, geranyl acetate, geranyl isobutyrate, …
Number of citations: 64 www.tandfonline.com
VE Peacock, ML Deinzer, ST Likens… - Journal of Agricultural …, 1981 - ACS Publications
… Geraniol and geranyl isobutyrate were found in high concentration in the Cascade beer and … Levels of geranioland geranyl isobutyrate are much higher in Cascade hops than in most …
Number of citations: 109 pubs.acs.org
BRR Rao, DK Rajput, RP Patel… - Natural Product …, 2010 - journals.sagepub.com
… Essential oil yield and concentrations of linalool, α-terpineol, geranyl isobutyrate and geraniol were relatively higher in the essential oils of mature, older leaves. Essential oil recovery, …
Number of citations: 12 journals.sagepub.com
H Ghouila, F Hichri, L Ghribi, S Barrek… - Journal of Tunisian …, 2011 - sctunisie.org
… compound 1 of these oils, the aerial part one was subjected to silica gel column chromatography having allowed its isolation and its identification as being a (Z)-geranyl isobutyrate 1 by …
Number of citations: 1 www.sctunisie.org
RG Buttery, DR Black, WF Haddon… - Journal of Agricultural …, 1979 - ACS Publications
… geranyl isobutyrate (odor threshold 13 ppb in water) was also characterized. Both eugenol (odor threshold 6 ppb in water) and pvinylguaiacol formed rather broad tailing peaks on the …
Number of citations: 39 pubs.acs.org
BG Kovalev, Y Vrkoc, L Shtraints, NA Filippov… - Chemistry of Natural …, 1985 - Springer
… When the crude extract was chromatographed on an analytical plate with silica gel in benzene in the presence of authentic samples of geranyl isobutyrate and franesyl acetate and the …
Number of citations: 4 link.springer.com
VE Peacock, ML Deinzer - Journal of the American Society of …, 1981 - Taylor & Francis
… Peacock et a1 (8) found large amounts of geraniol and geranyl isobutyrate in some beers and claimed that these compounds, with linalool, are responsible for a floral flavor note in …
Number of citations: 132 www.tandfonline.com
G Widiyarti, E Filailla, N Ariani, H Mulyani… - AIP Conference …, 2023 - pubs.aip.org
… This research was conducted to study the antimicrobial potential of citronellyl isobutyrate (CIB) and geranyl isobutyrate (GIB). CIB and GIB are derivatives of citronella oil extracted from …
Number of citations: 0 pubs.aip.org
DG Guadagni, RG Buttery… - … of the Science of Food and …, 1966 - Wiley Online Library
… Myrcene, a- and p-pinenes, ha1061, 2-nonanone, 2-undecanone, geranyl acetate, geranyl propionate and geranyl isobutyrate were obtained from reliable commercial sources. All …
Number of citations: 300 onlinelibrary.wiley.com

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